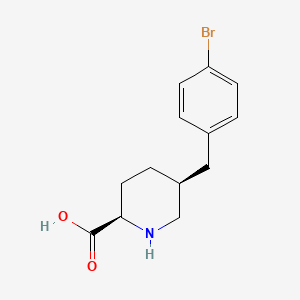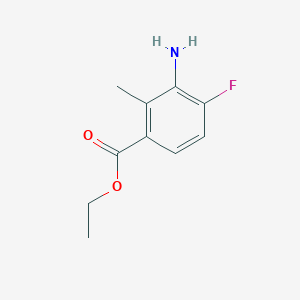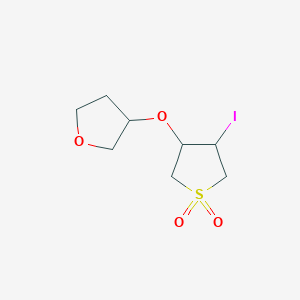
3-Iodo-4-(oxolan-3-yloxy)-1lambda6-thiolane-1,1-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Iodo-4-(oxolan-3-yloxy)-1lambda6-thiolane-1,1-dione is a chemical compound with the molecular formula C8H13IO3S It is known for its unique structure, which includes an iodine atom, an oxolane ring, and a thiolane-1,1-dione moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Iodo-4-(oxolan-3-yloxy)-1lambda6-thiolane-1,1-dione typically involves the reaction of 3-iodo-4-hydroxythiolane-1,1-dione with oxirane (ethylene oxide) under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the opening of the oxirane ring and its subsequent attachment to the thiolane moiety.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-Iodo-4-(oxolan-3-yloxy)-1lambda6-thiolane-1,1-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfone group to a sulfide.
Substitution: The iodine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN).
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-Iodo-4-(oxolan-3-yloxy)-1lambda6-thiolane-1,1-dione has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Iodo-4-(oxolan-3-yloxy)-1lambda6-thiolane-1,1-dione involves its interaction with molecular targets, such as enzymes or receptors. The compound’s reactivity is largely influenced by the presence of the iodine atom and the oxolane ring, which can participate in various chemical transformations. These interactions can modulate biological pathways and lead to specific physiological effects.
Comparison with Similar Compounds
Similar Compounds
3-Iodo-4-(oxolan-3-yloxy)oxolane: Similar structure but lacks the thiolane-1,1-dione moiety.
3-Iodo-4-(oxolan-3-yloxy)thiolane: Similar structure but lacks the dione functionality.
Uniqueness
3-Iodo-4-(oxolan-3-yloxy)-1lambda6-thiolane-1,1-dione is unique due to the combination of its iodine atom, oxolane ring, and thiolane-1,1-dione moiety. This unique structure imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C8H13IO4S |
|---|---|
Molecular Weight |
332.16 g/mol |
IUPAC Name |
3-iodo-4-(oxolan-3-yloxy)thiolane 1,1-dioxide |
InChI |
InChI=1S/C8H13IO4S/c9-7-4-14(10,11)5-8(7)13-6-1-2-12-3-6/h6-8H,1-5H2 |
InChI Key |
WEECPSALMMNYOT-UHFFFAOYSA-N |
Canonical SMILES |
C1COCC1OC2CS(=O)(=O)CC2I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Tert-butyl N-{2-[(3S)-piperidin-3-YL]ethyl}carbamate](/img/structure/B15240249.png)
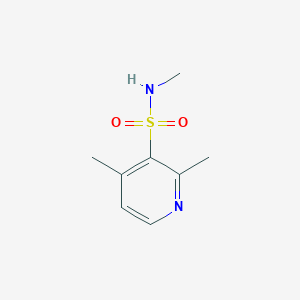
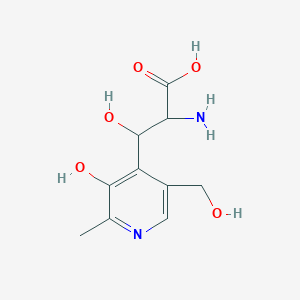
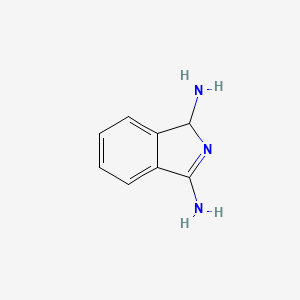
![N-[2-(Cycloheptylamino)ethyl]-4-nitrobenzene-1-sulfonamide](/img/structure/B15240280.png)
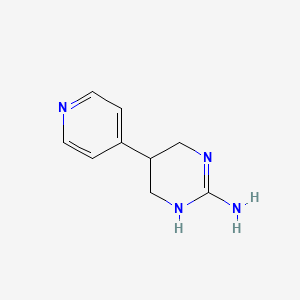

![tert-Butyl 9,9-difluoro-2,7-diazaspiro[4.5]decane-2-carboxylate](/img/structure/B15240288.png)
![1-[(Oxolan-3-yloxy)methyl]-1H-pyrazol-4-amine](/img/structure/B15240290.png)
![4-Chloro-1-[(1-methyl-1H-1,2,3-triazol-4-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B15240294.png)
